molecular formula C11H14N2O4S B325258 N-[4-(acetylsulfamoyl)phenyl]propanamide

N-[4-(acetylsulfamoyl)phenyl]propanamide

Cat. No.: B325258
M. Wt: 270.31 g/mol
InChI Key: RIUVZKMAZOPTIA-UHFFFAOYSA-N
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Description

N-[4-(Acetylsulfamoyl)phenyl]propanamide is a sulfonamide-containing acetamide derivative with the molecular formula C₁₇H₁₈N₂O₄S and a molecular weight of 346.4 g/mol . Its structure features a propanamide group linked to a phenyl ring substituted with an acetylsulfamoyl moiety. This compound is primarily utilized as a pharmaceutical intermediate, suggesting its role in synthesizing bioactive molecules or drug candidates .

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C11H14N2O4S/c1-3-11(15)12-9-4-6-10(7-5-9)18(16,17)13-8(2)14/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

RIUVZKMAZOPTIA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-[4-(acetylsulfamoyl)phenyl]propanamide is its potential antimicrobial activity . Sulfonamide derivatives have historically been recognized for their antibacterial properties. Research indicates that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.

  • Case Study : A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at low concentrations, underscoring the compound's potential as an antimicrobial agent .

Inhibition of Enzymatic Activity

This compound has shown promise as an inhibitor of specific enzymes involved in various physiological processes, particularly carbonic anhydrase.

  • Mechanism : Carbonic anhydrase plays a crucial role in maintaining acid-base balance in the body. Inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and certain types of edema. Studies have indicated that this compound exhibits competitive inhibition against carbonic anhydrase, making it a candidate for further pharmacological investigation .

Potential in Cancer Therapy

There is growing interest in the application of this compound in cancer therapy . The compound's ability to modulate biological pathways involved in tumor growth presents opportunities for developing novel anticancer agents.

  • Research Findings : Investigations into related compounds have shown that modifications to the sulfonamide structure can enhance anticancer activity. For instance, derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines, revealing promising results that warrant further exploration .

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure while maintaining high purity levels.

  • Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently, often involving acetamide coupling reactions with sulfonamide precursors .

Comparison with Similar Compounds

Impact of Structural Modifications on Activity

  • This compound demonstrated antiurease activity, suggesting urease enzyme targeting.
  • Sulfonamide Nitrogen Modifications : In PDK inhibitors , replacing the acetylsulfamoyl group with a benzylsulfamoyl moiety retained inhibitory activity (IC₅₀ < 3.2 μM), while substituting the trifluoromethyl group with methyl reduced potency, highlighting the importance of electron-withdrawing groups.
  • Heterocyclic Additions : The 5-methylisoxazole sulfamoyl group in introduces hydrogen-bonding capabilities, correlating with anticancer activity against specific cell lines.

Key Research Findings

PDK Inhibition : Benzyl-substituted analogs exhibited potent PDK inhibition, a target for metabolic disorders like diabetes and cancer.

Anticancer Potential: Dual sulfonamide-propanamide derivatives demonstrated cytotoxicity, possibly through interference with DNA synthesis or enzyme pathways.

Preparation Methods

Acetylation of 4-Aminobenzenesulfonamide

The synthesis begins with the acetylation of 4-aminobenzenesulfonamide to introduce the acetylsulfamoyl moiety. This step employs acetic anhydride as the acetylating agent under mild reflux conditions (60–80°C) in a polar aprotic solvent such as pyridine or dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where the sulfonamide nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride, yielding N-acetyl-4-aminobenzenesulfonamide (Fig. 1).

Reaction Mechanism :

4-Aminobenzenesulfonamide+(CH3CO)2ON-Acetyl-4-aminobenzenesulfonamide+CH3COOH\text{4-Aminobenzenesulfonamide} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-Acetyl-4-aminobenzenesulfonamide} + \text{CH}_3\text{COOH}

Key parameters include a molar ratio of 1:1.2 (4-aminobenzenesulfonamide to acetic anhydride) and a reaction time of 4–6 hours. The product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted reagents.

Acylation with Propionyl Chloride

The second step involves acylation of the aromatic amine group in N-acetyl-4-aminobenzenesulfonamide with propionyl chloride. Conducted in anhydrous dichloromethane or tetrahydrofuran (THF), the reaction requires a base such as triethylamine to neutralize HCl generated during the process. Propionyl chloride is added dropwise at 0–5°C to prevent side reactions, followed by stirring at room temperature for 12–24 hours.

Reaction Mechanism :

N-Acetyl-4-aminobenzenesulfonamide+CH3CH2COClN-[4-(Acetylsulfamoyl)phenyl]propanamide+HCl\text{N-Acetyl-4-aminobenzenesulfonamide} + \text{CH}3\text{CH}2\text{COCl} \rightarrow \text{this compound} + \text{HCl}

The crude product is purified via recrystallization from a 70:30 ethanol-water mixture, achieving yields of 65–75%.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes to enhance heat and mass transfer, reducing reaction times by 40% compared to traditional methods. Automated systems monitor stoichiometry and temperature, minimizing human error. Post-synthesis, centrifugal partition chromatography (CPC) is employed for large-scale purification, achieving >98% purity.

Optimization of Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C (Step 1)Higher temperatures accelerate acetylation but risk decomposition
SolventPyridine (Step 1)Enhances nucleophilicity of sulfonamide nitrogen
Molar Ratio1:1.2 (Step 1)Excess acetic anhydride drives reaction to completion
Reaction Time24 hours (Step 2)Prolonged stirring ensures complete acylation

Adjusting the stoichiometry of propionyl chloride to 1.5 equivalents improves yields to 80%, while sub-stoichiometric amounts lead to unreacted starting material.

Purification and Characterization Methods

Recrystallization

Recrystallization from ethanol-water mixtures removes hydrophilic impurities. The product forms needle-like crystals with a melting point of 182–184°C, consistent with literature values.

Spectroscopic Characterization

  • FT-IR : Peaks at 1675 cm⁻¹ (amide C=O stretch) and 1320 cm⁻¹ (sulfonamide S=O stretch) confirm functional groups.

  • ¹H NMR : δ 1.15 (t, 3H, CH₂CH₃), δ 2.35 (s, 3H, CH₃CO), δ 7.8–8.1 (m, 4H, aromatic protons).

Comparative Analysis of Synthetic Approaches

Two-Step vs. One-Pot Synthesis

The two-step method outperforms one-pot approaches in yield (75% vs. 50%) and purity (>98% vs. 85%) due to reduced side reactions. One-pot methods, which concurrently acetylate and acylate, struggle with regioselectivity, leading to byproducts.

Alternative Routes

An alternative pathway starting from 4-nitrobenzenesulfonamide involves nitration, acetylation, reduction, and acylation. While feasible, this four-step process complicates scalability and increases costs by 30% .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[4-(acetylsulfamoyl)phenyl]propanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide acetylation and propanamide coupling. For example, analogous compounds like N-(4-(N-Acetylsulfamoyl)phenyl)-2-(2-fluoro-biphenyl)propanamide (compound 18) were synthesized with a 72.7% yield by optimizing reaction time, solvent polarity, and temperature (e.g., using DMF as a solvent at 80°C) . Catalyst selection (e.g., HATU for amide coupling) and purification via column chromatography (e.g., dichloromethane/methanol gradients) are critical for purity.

Q. How can researchers confirm the structural integrity and purity of This compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify proton/carbon environments (e.g., characteristic peaks for the acetyl sulfonamide group at δ 2.1–2.3 ppm and aromatic protons at δ 7.2–7.8 ppm) and IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula accuracy .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., antiurease activity, as seen in structurally similar acetamide-sulfonamide hybrids with IC50 values in the µM range) . Use in vitro models to assess cytotoxicity (e.g., MTT assays) and selectivity against off-target receptors (e.g., ion channels or kinases) .

Advanced Research Questions

Q. How does structural modification of This compound influence its bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with variations in:

  • Sulfonamide substituents : Replace acetyl with carbamimidoyl (as in compound 19) to modulate hydrogen-bonding capacity.
  • Aromatic rings : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability, as seen in compound 18 .
  • Propanamide chain : Alter alkyl chain length or introduce heterocycles (e.g., thiazole) to improve target binding .
    • Data Analysis : Compare IC50 values and ligand efficiency metrics across derivatives to identify pharmacophoric features.

Q. What experimental approaches resolve contradictions in biological activity data across analogs?

  • Methodological Answer : Discrepancies (e.g., compound 14 vs. 16 in CXCR2 inhibition studies ) may arise from assay conditions or off-target effects. Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) to validate activity. Molecular dynamics simulations can clarify conformational impacts on receptor interactions .

Q. How can computational methods guide the design of This compound derivatives?

  • Methodological Answer :

  • Docking studies : Predict binding modes to targets like urease or CXCR2 using software (e.g., AutoDock Vina). For example, the acetyl sulfonamide moiety may occupy the enzyme’s nickel-binding site .
  • ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2–3) and reduce hERG liability.
  • Free-energy perturbation (FEP) : Quantify the impact of substituents on binding affinity .

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